![molecular formula C13H11N3OS2 B2740150 2-(3-methoxyphenyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-thione CAS No. 866142-94-1](/img/structure/B2740150.png)
2-(3-methoxyphenyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(3-methoxyphenyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-thione” is a complex organic compound. It belongs to the class of compounds known as thiadiazoles . Thiadiazoles are known for their wide range of biological activities, including antimicrobial and anticancer properties .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of amino compounds, aromatic aldehydes, and malononitrile/ethyl cyanoacetate . In one study, a three-component reaction was used to synthesize a novel four-fused ring heterocyclic system . The reaction involved 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds .
Molecular Structure Analysis
The molecular structure of “2-(3-methoxyphenyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-thione” can be inferred from similar compounds. For instance, the structure of related compounds was established based on their spectral data, elemental analyses, and alternative synthetic routes .
Chemical Reactions Analysis
The reactions of 2-amino-5-mercapto-1,3,4-thiadiazoles with 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine have been studied . The possibility of S-alkylation and addition of quinone at the free mercapto group in the 1,3,4-thiadiazole ring has been shown .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-methoxyphenyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-thione” can be inferred from similar compounds. For instance, the structures of synthesized compounds were elucidated by various spectral analyses .
Scientific Research Applications
Antitumor and Anticancer Properties
The presence of the N–C–S moiety in 1,3,4-thiadiazolo[3,2-a]pyrimidines makes them potent antitumor agents. Researchers have investigated their ability to inhibit cancer cell proliferation by disrupting DNA replication processes. These compounds hold potential as future antitumor drugs .
Antioxidant Activity
Studies have highlighted the antioxidant properties of 1,3,4-thiadiazolo[3,2-a]pyrimidines. Their ability to scavenge free radicals and protect cells from oxidative damage makes them valuable candidates for developing novel antioxidants .
Antimicrobial Agents
The compound exhibits antimicrobial activity against various pathogens. Researchers have explored its effectiveness against bacteria and fungi, suggesting its potential use in combating infections .
Antiglycation Agents
1,3,4-Thiadiazolo[3,2-a]pyrimidines have been investigated as antiglycation agents. Glycation plays a role in aging and diabetes-related complications, and compounds like this one may help mitigate glycation-induced damage .
Analgesic Properties
Some studies have reported the analgesic activity of 1,3,4-thiadiazolo[3,2-a]pyrimidines. These compounds could potentially serve as pain-relieving agents .
Neurological Applications
The compound’s structural features make it relevant in treating neurological diseases. Researchers have explored its potential in managing conditions like Parkinson’s disease, Alzheimer’s disease, and Down’s syndrome .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,3,4-thiadiazoles, have been known to display a broad spectrum of biological activities, including antimicrobial , anticancer , antioxidant , and antihypertensive activity . They are also known for acetylcholinesterase inhibition for the treatment of Alzheimer’s disease .
Mode of Action
It is known that thiadiazoles can inhibit bacterial and cancer cell proliferation by disrupting the dna replication process . They are considered the main structure of antitumor agents, possibly due to the presence of a toxophoric N–C–S moiety .
Biochemical Pathways
For instance, 1,3,4-thiadiazoles are known to inhibit bacterial DNA gyrase B , a critical enzyme involved in DNA replication.
Result of Action
Compounds with similar structures have been known to exhibit various biological activities, including antimicrobial, anticancer, antioxidant, and antihypertensive effects .
Future Directions
Future research could focus on further exploring the synthesis, properties, and potential applications of “2-(3-methoxyphenyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-thione” and related compounds. For instance, the use of green principles and efficient catalysts to achieve excellent yields is a cherished goal in organic synthesis .
properties
IUPAC Name |
2-(3-methoxyphenyl)-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS2/c1-8-6-11(18)16-13(14-8)19-12(15-16)9-4-3-5-10(7-9)17-2/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVPFUMOFYOTQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=S)N2C(=N1)SC(=N2)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxyphenyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-thione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.